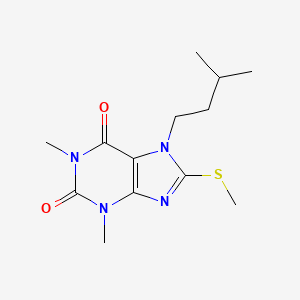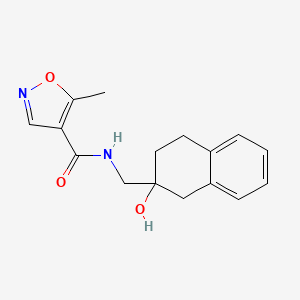
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, also known as 8-Methylthiotheophylline, is a methylxanthine derivative. It is a purine alkaloid that is similar in structure to caffeine and theobromine. The compound has been found to have potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
The mechanism of action of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline is similar to that of caffeine and other methylxanthines. It acts as an antagonist of adenosine receptors, which are involved in the regulation of various physiological processes such as sleep, pain, and inflammation. By blocking these receptors, 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline can increase the levels of other neurotransmitters such as dopamine and norepinephrine, which can lead to increased alertness and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline can have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as stimulate the central nervous system. The compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of using 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a similar structure to caffeine and theobromine, which makes it a useful tool for studying the effects of these compounds on the human body. However, one limitation of using 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline is that it can have similar side effects to caffeine, such as increased heart rate and blood pressure, which may make it unsuitable for certain types of experiments.
将来の方向性
There are several potential future directions for research involving 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline. One area of interest is the development of new drugs based on the structure of the compound, which could have potential applications in the treatment of pain and inflammation. Another area of interest is the use of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline as a tool for studying the role of adenosine receptors in the human body, which could lead to new insights into the regulation of various physiological processes.
合成法
The synthesis of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline involves the reaction of theophylline with methylthiol chloride in the presence of a base. The reaction yields 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline as the major product. The compound can be further purified using chromatography techniques.
科学的研究の応用
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline has been used in various scientific research applications. It has been found to have potential as a tool for studying the effects of caffeine and other methylxanthines on the human body. The compound has been used in studies to investigate the role of adenosine receptors in the central nervous system and in the cardiovascular system.
特性
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)6-7-17-9-10(14-12(17)20-5)15(3)13(19)16(4)11(9)18/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRYESMQNXJGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2396828.png)
![3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2396831.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2396832.png)
![2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide](/img/structure/B2396833.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2396836.png)
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2396839.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)


methanone oxime](/img/structure/B2396846.png)
amine](/img/structure/B2396847.png)
